CVN417

Neuroscience Nicotinic Receptors Selectivity Profiling

CVN417 is a brain-penetrant, orally active α6 nAChR antagonist with ~30-fold selectivity over α3, validated in rodent Parkinson's models. Distinct from peptides, its small-molecule PK profile and stereospecific (3S)-piperidine moiety enable robust in vivo CNS studies. Ideal for target validation in movement disorders.

Molecular Formula C18H23ClN4O2
Molecular Weight 362.9 g/mol
Cat. No. B12376479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCVN417
Molecular FormulaC18H23ClN4O2
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)NC(=O)C2=NN(C(=C2)C3=C(C=C(C=C3)OC)Cl)C
InChIInChI=1S/C18H23ClN4O2/c1-22-8-4-5-12(11-22)20-18(24)16-10-17(23(2)21-16)14-7-6-13(25-3)9-15(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,20,24)/t12-/m0/s1
InChIKeyQLOHOGRMRUDDPM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide (CVN417): An Overview of a Selective α6*-nAChR Antagonist


5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide, commonly referred to as CVN417, is a synthetic small molecule identified as a potent, orally active, and brain-penetrant antagonist of the α6 subunit-containing nicotinic acetylcholine receptor (α6*-nAChR) [1]. Its primary mechanism involves modulating phasic dopaminergic neurotransmission, which has been linked to the attenuation of motor dysfunction in preclinical models of Parkinson's disease [2]. The compound's structure features a pyrazole core with a stereospecific (3S)-1-methylpiperidin-3-yl moiety, a key determinant for its biological activity and selectivity profile .

Why Generic α6*-nAChR Antagonists Cannot Replace 5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide


The substitution of CVN417 with other in-class antagonists, such as peptide-based α-conotoxins or less selective small molecules, is not scientifically equivalent. The functional pharmacology of α6*-nAChRs is complex and highly dependent on subunit composition, which varies across brain regions [1]. CVN417 achieves a distinct selectivity profile with IC50 values of 0.086 μM for α6, 2.56 μM for α3, and 0.657 μM for α4, demonstrating a ~30-fold selectivity over α3-containing receptors . This small molecule profile is fundamentally different from α-conotoxins like BuIA, which exhibit picomolar potency (IC50 = 0.26 nM) at chimeric α6/α3β2β3 receptors, resulting in a different pharmacological window and off-target potential [2]. Furthermore, CVN417's oral bioavailability and brain penetration are critical features for in vivo CNS studies that are absent in peptide-based comparators, making generic substitution invalid for procurement decisions involving behavioral or disease-relevant animal models [1].

Quantitative Differentiation Guide for 5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide (CVN417)


CVN417 Demonstrates ~30-Fold Selectivity for α6*-nAChRs Over α3*-nAChRs in Calcium Flux Assays

CVN417 exhibits a distinct selectivity profile among nAChR subunits in recombinant cellular assays. It potently inhibits calcium (Ca2+) efflux mediated by α6-containing receptors with an IC50 of 0.086 μM. In contrast, its potency at α3-containing receptors is significantly lower, with an IC50 of 2.56 μM . This results in a calculated selectivity ratio of approximately 30-fold for α6 over α3. For comparison, the peptide α-conotoxin BuIA shows an IC50 of 0.26 nM at α6/α3β2β3 chimeric receptors, representing a >300-fold difference in absolute potency and a different pharmacological profile [1].

Neuroscience Nicotinic Receptors Selectivity Profiling

CVN417 is an Orally Bioavailable Small Molecule with Brain Penetration, Unlike Peptide-Based Comparators

CVN417 is characterized as an orally active, brain-penetrant small molecule [1]. This is a critical differentiator from peptide-based α6*-nAChR antagonists like α-conotoxin BuIA, which are not orally bioavailable and require invasive administration routes (e.g., intracerebroventricular injection) for CNS exposure [2]. The in vivo efficacy of CVN417 in attenuating resting tremor in a rodent model of Parkinson's disease, following oral administration, provides direct evidence of its ability to cross the blood-brain barrier and engage the target [1].

Drug Discovery Pharmacokinetics CNS Drug Delivery

CVN417 Demonstrates Superior Subtype Selectivity Compared to Broad-Spectrum nAChR Antagonist Mecamylamine

Mecamylamine is a classic, clinically used non-selective nAChR antagonist that inhibits multiple subtypes, including α3β4 (IC50 ~ 1-5 μM) and others, with no reported selectivity for α6*-nAChRs [1]. In contrast, CVN417 is a selective antagonist designed specifically for α6-containing receptors, with an IC50 of 0.086 μM for α6 and 2.56 μM for α3, demonstrating a clear selectivity profile . While a direct head-to-head comparison is not available, the data support that CVN417 offers a targeted pharmacological tool for α6*-nAChR investigation, whereas mecamylamine is a non-selective probe.

Neuroscience Nicotinic Receptors Selectivity Profiling

Optimal Research and Industrial Use Cases for 5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide (CVN417)


In Vivo Studies of α6*-nAChR Function in Parkinson's Disease and Motor Control

Based on its oral bioavailability, brain penetration, and demonstrated efficacy in a rodent model of resting tremor, CVN417 is the preferred tool for in vivo pharmacological studies investigating the role of α6*-nAChRs in Parkinson's disease pathophysiology and other movement disorders [1]. This application leverages its unique small molecule properties, which are not matched by peptide-based α-conotoxins.

Ex Vivo and In Vitro Studies Requiring Selective α6*-nAChR Antagonism

In electrophysiology or neurochemical release assays (e.g., dopamine release in striatal slices), CVN417's ~30-fold selectivity for α6*- over α3*-nAChRs (IC50 0.086 μM vs. 2.56 μM) enables researchers to confidently attribute observed effects to α6*-nAChR blockade . This specificity is critical when interpreting data from brain regions where multiple nAChR subtypes are co-expressed.

Tool Compound for Target Validation in CNS Drug Discovery

For drug discovery programs targeting α6*-nAChRs for Parkinson's disease or other CNS indications, CVN417 serves as a well-characterized, brain-penetrant tool compound for target validation studies [1]. Its small molecule nature and favorable PK profile make it a suitable benchmark for evaluating novel chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for CVN417

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.